ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate
Description
Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a carbamoyl group linked to a thiophen-3-ylmethyl moiety. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol.
Properties
IUPAC Name |
ethyl 4-oxo-4-(thiophen-3-ylmethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-2-15-11(14)4-3-10(13)12-7-9-5-6-16-8-9/h5-6,8H,2-4,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJYJEOAOGITKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate typically involves the reaction of thiophene derivatives with ethyl 3-aminopropanoate under specific conditions. One common method includes:
Starting Materials: Thiophene-3-carboxaldehyde and ethyl 3-aminopropanoate.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The thiophene-3-carboxaldehyde is first converted to its corresponding thiophene-3-ylmethylamine derivative through reductive amination. This intermediate is then reacted with ethyl 3-aminopropanoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carbamoyl and ester groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the compound is compared to analogous esters and carbamoyl derivatives. Key differences in substituents, functional groups, and molecular complexity are analyzed below.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Features | Applications/Notes | References |
|---|---|---|---|---|
| Ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate | C₁₁H₁₃NO₃S | Thiophene ring, carbamoyl linker, ethyl ester | Potential ligand for hydrophobic binding | |
| Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | C₁₀H₁₂O₃S | Ketone group instead of carbamoyl; simpler structure | Intermediate in heterocyclic synthesis | |
| Ethyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}carbamoyl)propanoate | C₁₆H₂₄N₄O₄S | Piperidine-thiadiazole hybrid; enhanced steric bulk | Likely protease/mTOR inhibitor candidate | |
| Ethyl 2-(3-acetylsulfanylpropanamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | C₂₀H₂₂N₂O₅S₂ | Thiophene core with acetylsulfanyl and phenylcarbamoyl groups | Antiplatelet/anticoagulant research | |
| Ethyl 3-[2-[[4-[[(hexyloxy)carbonyl]carbamoyl]anilino]methyl]-1-methyl-1H-benzimidazole-5-carbonylamino]propanoate | C₃₄H₄₁N₅O₆ | Benzimidazole-pyridine hybrid; high molecular complexity | Dabigatran analog (anticoagulant) |
Key Observations
The thiadiazole-piperidine substituent in ’s compound introduces nitrogen-rich heterocycles, which may enhance binding to enzymes like mTOR or proteases via π-π stacking and hydrogen bonding .
The benzimidazole-pyridine scaffold in ’s derivative exemplifies high molecular complexity, favoring selective binding to thrombin (as in dabigatran) but increasing metabolic instability .
Synthetic Accessibility: The target compound’s simpler structure (C₁₁H₁₃NO₃S) likely offers easier synthesis compared to derivatives with fused heterocycles (e.g., ’s triazolo-oxadiazole compound, C₁₆H₁₉N₇O₄) .
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